molecular formula C30H44O2 B8448571 4,4'-Ethene-1,2-diylbis(2,6-di-t-butylphenol)

4,4'-Ethene-1,2-diylbis(2,6-di-t-butylphenol)

Cat. No. B8448571
M. Wt: 436.7 g/mol
InChI Key: AWUDLXWGQXPWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04189610

Procedure details

To a 100 milliliter round-bottomed flask equipped with a magnetic stirrer and a reflux condenser capped with a paraffin-sealed gas bubbler was added 9.45 grams (0.022 mole) of 1,1-bis(3,5-di-t-butyl-4-hydroxyphenyl)-2-chloroethane (from EXAMPLE 10 above), 20 milliliters of glacial acetic acid, and 2.0 grams (0.024 mole) of anhydrous sodium acetate. The mixture was stirred and heated to reflux for 4 hours. The resulting homogeneous solution was cooled to ambient temperatures to induce crystallization of the product. The precipitated solid material was collected by suction filtration, washed successively with acetic acid and water, and dried to yield 7.8 grams (90 percent) of 3,5,3',5'-tetra-t-butyl-4,4'-dihydroxystilbene, which identity was confirmed by nuclear magnetic resonance spectroscopy.
[Compound]
Name
paraffin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,1-bis(3,5-di-t-butyl-4-hydroxyphenyl)-2-chloroethane
Quantity
9.45 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:5]1[CH:6]=[C:7]([CH:16]([C:19]2[CH:24]=[C:23]([C:25]([CH3:28])([CH3:27])[CH3:26])[C:22]([OH:29])=[C:21]([C:30]([CH3:33])([CH3:32])[CH3:31])[CH:20]=2)CCl)C=C(C(C)(C)C)C=1O)(C)(C)C.[C:34]([O-:37])(=O)[CH3:35].[Na+]>C(O)(=O)C>[C:30]([C:21]1[CH:20]=[C:19]([CH:16]=[CH:7][C:6]2[CH:5]=[C:35]([C:23]([CH3:25])([CH3:24])[CH3:22])[C:34]([OH:37])=[C:21]([C:30]([CH3:33])([CH3:32])[CH3:31])[CH:20]=2)[CH:24]=[C:23]([C:25]([CH3:27])([CH3:26])[CH3:28])[C:22]=1[OH:29])([CH3:32])([CH3:31])[CH3:33] |f:1.2|

Inputs

Step One
Name
paraffin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1,1-bis(3,5-di-t-butyl-4-hydroxyphenyl)-2-chloroethane
Quantity
9.45 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C(CCl)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 milliliter round-bottomed flask equipped with a magnetic stirrer and a reflux condenser
CUSTOM
Type
CUSTOM
Details
sealed gas bubbler
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting homogeneous solution was cooled to ambient temperatures
CUSTOM
Type
CUSTOM
Details
crystallization of the product
FILTRATION
Type
FILTRATION
Details
The precipitated solid material was collected by suction filtration
WASH
Type
WASH
Details
washed successively with acetic acid and water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 162.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.